UDP-xylose (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-xylose (disodium) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins, polysaccharides, and various metabolites in plants, animals, fungi, and bacteria . It is synthesized from UDP-glucuronic acid through the action of UDP-glucuronic acid decarboxylase . UDP-xylose is essential for the formation of structural polymers such as xylans and xyloglucans, which are integral components of plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: UDP-xylose is synthesized from UDP-glucuronic acid through a decarboxylation reaction catalyzed by UDP-glucuronic acid decarboxylase . The reaction proceeds in three chemical steps via UDP-4-keto-D-glucuronic acid and UDP-4-keto-pentose intermediates . The enzyme UDP-xylose synthase facilitates this conversion by promoting sugar ring distortion, which aligns the enzymatic base with the reactive substrate hydroxyl and brings the carboxylate group into an ideal position for decarboxylation .
Industrial Production Methods: Industrial production of UDP-xylose involves the use of recombinant UDP-sugar pyrophosphorylases from organisms such as Arabidopsis thaliana or Bifidobacterium infantis . This method allows for the efficient and stereo-selective synthesis of UDP-xylose without the need for protection strategies or advanced purification techniques . The process involves the synthesis of sugar-1-phosphates from glycosylsulfonylhydrazides, followed by enzymatic catalysis to produce the biologically active nucleotide .
Chemical Reactions Analysis
Types of Reactions: UDP-xylose undergoes various chemical reactions, including oxidation, reduction, and substitution . The decarboxylation of UDP-glucuronic acid to UDP-xylose is a key reaction catalyzed by UDP-xylose synthase . This reaction involves the oxidation of the sugar pyranose ring, followed by decarboxylation and protonation steps .
Common Reagents and Conditions: Common reagents used in the synthesis of UDP-xylose include UDP-glucuronic acid and UDP-sugar pyrophosphorylases . The reaction conditions typically involve the use of NAD as a cofactor and specific pH and temperature conditions to optimize enzyme activity .
Major Products: The major product formed from the decarboxylation of UDP-glucuronic acid is UDP-xylose . This compound serves as a sugar donor for the synthesis of various glycoproteins, polysaccharides, and oligosaccharides .
Scientific Research Applications
UDP-xylose has numerous scientific research applications in chemistry, biology, medicine, and industry. In plants, it is essential for the biosynthesis of cell wall polysaccharides such as xylan and xyloglucan . In animals, UDP-xylose is involved in the synthesis of glycosaminoglycans, which are important components of the extracellular matrix . In fungi, it is required for the synthesis of fungal polysaccharides .
In the field of glycoengineering, UDP-xylose is used to produce glycosylated proteins and therapeutic antibodies . It is also utilized in the study of nucleotide sugar metabolism and trafficking in plants . Additionally, UDP-xylose is used in the development of biofuels, as it plays a role in the synthesis of plant biomass .
Mechanism of Action
The mechanism of action of UDP-xylose involves its role as a sugar donor in glycosylation reactions . UDP-xylose synthase catalyzes the decarboxylation of UDP-glucuronic acid to UDP-xylose, which is then used by xylosyltransferases to transfer xylose residues onto acceptor molecules . This process is essential for the formation of glycoproteins, polysaccharides, and other complex carbohydrates .
Comparison with Similar Compounds
Similar compounds to UDP-xylose include UDP-glucuronic acid, UDP-glucose, and UDP-arabinose . UDP-glucuronic acid is the precursor to UDP-xylose and undergoes decarboxylation to form UDP-xylose . UDP-glucose is another nucleotide sugar involved in glycosylation reactions, while UDP-arabinose is used in the synthesis of arabinose-containing polysaccharides .
UDP-xylose is unique in its role as a sugar donor for the synthesis of xylan and xyloglucan, which are specific to plant cell walls . Its ability to feedback inhibit upstream enzymes involved in UDP-sugar synthesis also distinguishes it from other nucleotide sugars .
Properties
Molecular Formula |
C14H20N2Na2O16P2 |
---|---|
Molecular Weight |
580.24 g/mol |
IUPAC Name |
disodium;[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C14H22N2O16P2.2Na/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23;;/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23);;/q;2*+1/p-2/t5-,6-,8+,9?,10+,11-,12-,13-;;/m1../s1 |
InChI Key |
MGYLMPLCHMTESC-HTCRZTLJSA-L |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.